4-Amino-6-ethoxy-2-methylquinoline

Catalog No.
S15675153
CAS No.
66735-27-1
M.F
C12H14N2O
M. Wt
202.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-6-ethoxy-2-methylquinoline

CAS Number

66735-27-1

Product Name

4-Amino-6-ethoxy-2-methylquinoline

IUPAC Name

6-ethoxy-2-methylquinolin-4-amine

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

InChI

InChI=1S/C12H14N2O/c1-3-15-9-4-5-12-10(7-9)11(13)6-8(2)14-12/h4-7H,3H2,1-2H3,(H2,13,14)

InChI Key

RKLCZJYWQIOYCN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C(N=C2C=C1)C)N

4-Amino-6-ethoxy-2-methylquinoline is a heterocyclic organic compound belonging to the quinoline family. Its molecular formula is C₁₂H₁₄N₂O, with a molecular weight of 202.25 g/mol. The compound features an amino group at the fourth position and an ethoxy group at the sixth position of the quinoline ring, along with a methyl group at the second position. This unique structure contributes to its chemical properties and biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.

Typical of quinoline derivatives, including:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitutions at the 4-position.
  • Electrophilic Aromatic Substitution: The ethoxy and methyl groups can direct electrophiles to specific positions on the quinoline ring.
  • Oxidation: The compound may be oxidized to form corresponding quinoline N-oxides or other derivatives.

These reactions are essential for modifying the compound to enhance its biological activity or to synthesize related compounds.

Research indicates that 4-amino-6-ethoxy-2-methylquinoline exhibits significant biological activities, including:

  • Antimicrobial Properties: Studies have shown that compounds in the quinoline family can inhibit bacterial growth, suggesting potential applications in treating infections.
  • Antiproliferative Activity: This compound has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines, indicating potential as an anticancer agent .
  • Enzyme Inhibition: Quinoline derivatives often act as inhibitors of certain enzymes, which can be exploited in drug development.

The synthesis of 4-amino-6-ethoxy-2-methylquinoline can be achieved through several methods:

  • Starting from 4-chloro-6-ethoxy-2-methylquinoline:
    • React with ammonia under high temperature to replace the chlorine with an amino group.
  • Using Ethyl Acetoacetate:
    • Condensation with an appropriate aniline derivative followed by cyclization can yield this compound through multi-step synthesis processes involving ammonium ceric nitrate as a catalyst .
  • Direct Alkylation Methods:
    • Alkylating agents can be used to introduce ethoxy and methyl groups into the quinoline structure during synthesis.

4-Amino-6-ethoxy-2-methylquinoline has various applications, including:

  • Pharmaceutical Development: Due to its antimicrobial and antiproliferative properties, it is being explored as a lead compound for new drugs.
  • Chemical Research: Used as a building block in organic synthesis for creating more complex molecules.
  • Biological Studies: Employed in research focusing on enzyme inhibition and other biochemical pathways.

Interaction studies involving 4-amino-6-ethoxy-2-methylquinoline have demonstrated its potential effects on various biological targets:

  • Protein Binding Studies: Investigations into how this compound interacts with proteins can provide insights into its mechanism of action.
  • Receptor Binding Affinity: Studies assessing its affinity for specific receptors may reveal therapeutic targets for drug development.

Several compounds share structural similarities with 4-amino-6-ethoxy-2-methylquinoline. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-Amino-6-methoxy-2-methylquinolineC₁₁H₁₂N₂OContains a methoxy group instead of an ethoxy group
4-Chloro-6-fluoro-2-methylquinolineC₁₂H₈ClF₁NHalogenated derivative, showing different reactivity
6-EthoxyquinolineC₁₂H₁₃N₁OLacks amino substitution at the 4-position

These compounds illustrate variations in functional groups that influence their chemical reactivity and biological activity. The presence of different substituents allows researchers to explore diverse pharmacological profiles and mechanisms of action.

XLogP3

2.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

202.110613074 g/mol

Monoisotopic Mass

202.110613074 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-15-2024

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